Cas no 1805755-00-3 (5-Ethyl-2-nitrophenylhydrazine)
5-Ethyl-2-nitrophenylhydrazine Chemical and Physical Properties
Names and Identifiers
-
- 5-Ethyl-2-nitrophenylhydrazine
-
- Inchi: 1S/C8H11N3O2/c1-2-6-3-4-8(11(12)13)7(5-6)10-9/h3-5,10H,2,9H2,1H3
- InChI Key: JCUKQEFSKQDCKM-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1NN)CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 181
- XLogP3: 2.3
- Topological Polar Surface Area: 83.9
5-Ethyl-2-nitrophenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250001251-250mg |
5-Ethyl-2-nitrophenylhydrazine |
1805755-00-3 | 98% | 250mg |
659.60 USD | 2021-06-15 | |
| Alichem | A250001251-500mg |
5-Ethyl-2-nitrophenylhydrazine |
1805755-00-3 | 98% | 500mg |
931.00 USD | 2021-06-15 | |
| Alichem | A250001251-1g |
5-Ethyl-2-nitrophenylhydrazine |
1805755-00-3 | 98% | 1g |
1,802.95 USD | 2021-06-15 |
5-Ethyl-2-nitrophenylhydrazine Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 5-Ethyl-2-nitrophenylhydrazine
5-Ethyl-2-nitrophenylhydrazine: A Comprehensive Overview
5-Ethyl-2-nitrophenylhydrazine (CAS No. 1805755-00-3) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines a phenylhydrazine moiety with an ethyl substituent and a nitro group. The phenylhydrazine core of the molecule is a well-known functional group with strong nucleophilic properties, making it highly reactive in various chemical reactions. The ethyl group at the 5-position and the nitro group at the 2-position further enhance its chemical reactivity and selectivity, making it a valuable intermediate in organic synthesis.
Recent advancements in synthetic chemistry have led to innovative methods for the synthesis of 5-Ethyl-2-nitrophenylhydrazine. One of the most efficient approaches involves the reaction of o-nitroaniline with ethylating agents under specific conditions. This method not only ensures high yields but also provides excellent control over the stereochemistry of the product. Researchers have also explored the use of microwave-assisted synthesis to accelerate the reaction process, reducing reaction time significantly while maintaining product quality.
The application of 5-Ethyl-2-nitrophenylhydrazine in drug discovery has gained considerable attention due to its ability to act as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs of biologically active compounds that retain their pharmacological properties while improving other attributes such as solubility or bioavailability. By incorporating phenylhydrazine derivatives like 5-Ethyl-2-nitrophenylhydrazine, researchers have successfully developed novel drug candidates with enhanced efficacy against various diseases, including cancer and neurodegenerative disorders.
In the field of agrochemicals, 5-Ethyl-2-nitrophenylhydrazine has been utilized as an intermediate in the synthesis of herbicides and fungicides. Its ability to undergo nucleophilic substitution reactions makes it an ideal building block for designing compounds with specific biological activities. Recent studies have demonstrated that derivatives of this compound exhibit potent activity against a wide range of plant pathogens, offering a promising solution to crop protection challenges.
The material science sector has also benefited from the unique properties of 5-Ethyl-2-nitrophenylhydrazine. Its use as a precursor in the synthesis of advanced materials, such as conductive polymers and metal-organic frameworks (MOFs), has opened new avenues for technological innovation. For instance, researchers have reported the successful incorporation of this compound into MOFs to create highly porous materials with exceptional catalytic activity and gas adsorption capabilities.
From an environmental perspective, the development of sustainable synthetic routes for 5-Ethyl-2-nitrophenylhydrazine is a critical area of research. Green chemistry principles are being increasingly applied to minimize waste generation and reduce energy consumption during its production. For example, catalytic hydrogenation methods using renewable catalysts have been explored as eco-friendly alternatives to traditional synthesis techniques.
In conclusion, 5-Ethyl-2-nitrophenylhydrazine (CAS No. 1805755-00-3) is a multifaceted compound with diverse applications across various industries. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, agrochemical development, and material science. As research continues to uncover new potential uses and improved synthetic methods for this compound, its role in advancing scientific innovation is expected to grow significantly.
1805755-00-3 (5-Ethyl-2-nitrophenylhydrazine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)